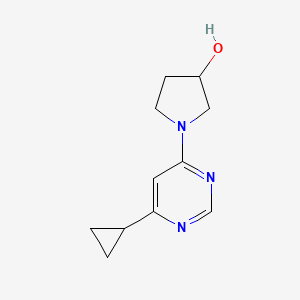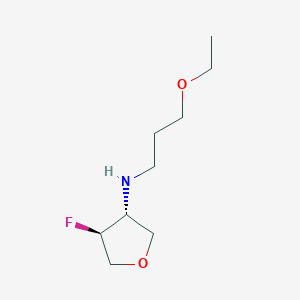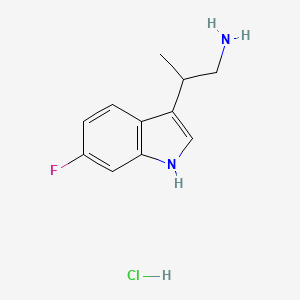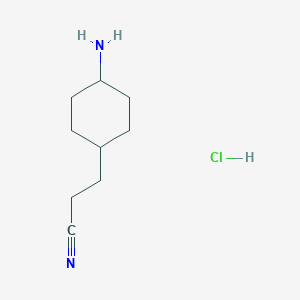
1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol
Overview
Description
“1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol” is a compound with the molecular formula C11H15N3O. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom. The cyclopropyl group is a three-carbon ring attached to the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and pyrimidine rings, as well as the hydroxyl (OH) group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine and pyrimidine rings, as well as the hydroxyl group, would likely impact its solubility, stability, and other properties .Scientific Research Applications
Generation and Applications of Pyrrolo[2,3-d]pyrimidines
- Unexpected Products in Multicomponent Reaction: A study by Quiroga et al. (2010) reported the generation of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines via a three-component reaction. This unexpected cyclization process was established using NMR and X-ray diffraction measurements, indicating potential applications in synthetic chemistry (Quiroga et al., 2010).
Synthesis of Spirooxindole Pyrrolidine Derivatives
- In Vitro Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies: Haddad et al. (2015) synthesized spiro[pyrrolidin-2,3′-oxindoles] through an exo-selective 1,3-dipolar cycloaddition reaction. These compounds were screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, with several exhibiting good activities comparable to established standard drugs (Haddad et al., 2015).
Antimicrobial Activity of Pyrido[2,3-d]pyrimidines
- Moderate Antimicrobial Activity: Donkor et al. (1995) synthesized new 6H-indeno[2',1':5,6]pyrido[2,3-d]pryimidines and screened them for antimicrobial activity. Moderate activity was observed for some compounds, particularly against Staphylococcus aureus (Donkor et al., 1995).
Synthesis of Hydroxyazaindoles
- Oxidation/Cyclization of o-Hydroxyaminostyrylpyridines: Kuzmich and Mulrooney (2003) prepared 2-Aryl-1-hydroxyazaindoles (pyrrolopylidin-1-ols) via oxidation/cyclization of o-hydroxyaminostyrylpyridines. This synthesis explores the scope of cyclization and could have applications in the synthesis of complex heterocycles (Kuzmich & Mulrooney, 2003).
Synthesis of Bioactive Molecules
- Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Kotian et al. (2005) achieved a 51% overall yield in the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules. This synthesis involved 1,3-dipolar cycloaddition, reduction with LAH, and catalytic hydrogenation (Kotian et al., 2005).
Future Directions
The potential applications of this compound would likely depend on its biological activity. Pyrrolidine derivatives are widely used in medicinal chemistry and have been found to exhibit a variety of biological activities . Therefore, this compound could potentially be explored for its therapeutic potential.
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-9-3-4-14(6-9)11-5-10(8-1-2-8)12-7-13-11/h5,7-9,15H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXCPYLIBFOEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclohexan-1-amine](/img/structure/B1531539.png)

amine](/img/structure/B1531541.png)

![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)
![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
amine](/img/structure/B1531547.png)

![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)


![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)
![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)